N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with a nicotinamide moiety, which imparts distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide typically involves the reaction of 2-aminothiophenol with nicotinic acid derivatives under specific conditions. One common method includes the cyclization of 2-aminothiophenol with nicotinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or halogen groups .
Scientific Research Applications
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide involves its interaction with molecular targets such as kinases. The compound inhibits the activity of enzymes like casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which play crucial roles in cellular signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine: Known for its DNA gyrase B inhibitory activity.
N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide: Exhibits similar structural features but different biological activities.
Uniqueness
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide stands out due to its dual kinase inhibitory activity, which is not commonly observed in similar compounds. This unique property makes it a valuable candidate for further research in cancer therapy and enzyme inhibition studies .
Properties
Molecular Formula |
C13H13N3OS |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13N3OS/c17-12(9-4-3-7-14-8-9)16-13-15-10-5-1-2-6-11(10)18-13/h3-4,7-8H,1-2,5-6H2,(H,15,16,17) |
InChI Key |
XNKYUUXWRFMNHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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